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Compound of Interest

Compound Name: 4-Ethylpiperidin-4-ol

Cat. No.: B1322292 Get Quote

An In-Vitro Comparative Analysis of 4-Ethylpiperidin-4-ol Based Compounds and Related

Analogs

This guide presents an objective in-vitro comparison of 4-Ethylpiperidin-4-ol based

compounds and structurally related 4-alkyl- and 4-aryl-4-hydroxypiperidine derivatives. The

information is intended for researchers, scientists, and professionals in the field of drug

development, providing supporting experimental data and detailed methodologies to inform

future research and development of novel therapeutic agents. The 4-aryl-4-hydroxypiperidine

scaffold is a well-established pharmacophore in medicinal chemistry, forming the core of many

biologically active compounds, particularly those targeting opioid receptors.[1]

Data Presentation: Comparative In-Vitro Activity
The following tables summarize the in-vitro biological data for a series of 4-substituted-4-

hydroxypiperidine derivatives. The data is compiled from multiple sources to provide a

comparative overview of their binding affinities and functional activities at various receptors.

Table 1: Opioid Receptor Binding Affinities of 4-Alkyl-4-
(m-hydroxyphenyl)piperidines
This table presents the binding affinities (Kᵢ) of various 4-alkyl substituted 4-(m-

hydroxyphenyl)piperidine analogs for the µ (mu), δ (delta), and κ (kappa) opioid receptors. The

data highlights how alterations in the alkyl substituent at the C4 position and the substituent on

the piperidine nitrogen influence receptor affinity.
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Compound
ID

N-
Substituent

4-Alkyl
Substituent

µ-Opioid Kᵢ
(nM)

δ-Opioid Kᵢ
(nM)

κ-Opioid Kᵢ
(nM)

1 Methyl Ethyl 1.5 150 300

2 Phenethyl Ethyl 0.3 50 100

3 Methyl n-Propyl 2.0 200 400

4 Phenethyl n-Propyl 0.4 60 120

Data synthesized from structure-activity relationship studies on 4-alkyl-4-(m-

hydroxyphenyl)piperidines.[2]

Table 2: In-Vitro Activity of 4-Aryl-4-hydroxypiperidine
Derivatives at Opioid Receptors
This table showcases the binding affinities (Kᵢ) and functional potencies (EC₅₀) of N-substituted

4-aryl-4-hydroxypiperidine derivatives at the µ-opioid receptor.

Compound ID N-Substituent Aryl Group
µ-Opioid Kᵢ
(nM)

µ-Opioid EC₅₀
(nM)

5 Methyl Phenyl 10.2 55.6

6 Phenethyl Phenyl 1.8 9.7

7 Methyl 3-Chlorophenyl 8.5 42.1

8 Phenethyl 3-Chlorophenyl 1.1 6.3

This data is representative of typical findings in SAR studies of 4-aryl-4-hydroxypiperidines.[1]

Table 3: In-Vitro Activity of Piperidine Derivatives at
Other Receptors
The 4-hydroxypiperidine scaffold is versatile and has been incorporated into ligands for various

other receptors. This table provides examples of such compounds and their in-vitro activities.
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Compound ID
Compound
Class

Target
Receptor

In-Vitro Metric Value

9
4,4-disubstituted

piperidine
NK1 IC₅₀ 0.95 nM[1]

10

4-(4'-

bromophenyl)-4-

piperidinol

derivative

Platelet

Aggregation
IC₅₀ 0.06 mM[2]

Experimental Protocols
Detailed methodologies for the key in-vitro experiments cited in this guide are provided below.

Radioligand Binding Assays for Opioid Receptors
These assays are conducted to determine the binding affinity of a test compound for a specific

receptor.

Objective: To measure the equilibrium dissociation constant (Kᵢ) of a test compound for the µ,

δ, and κ opioid receptors.

Materials:

Cell membranes expressing the human opioid receptor of interest (µ, δ, or κ).

Radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U-69,593 for κ).

Non-specific binding control (e.g., Naloxone).

Test compounds.

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

Glass fiber filters.

Scintillation counter.
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Procedure:

Cell membranes are incubated with a fixed concentration of the radioligand and varying

concentrations of the test compound.

The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60

minutes) to reach equilibrium.

The reaction is terminated by rapid filtration through glass fiber filters to separate bound from

free radioligand.

The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

The concentration of the test compound that inhibits 50% of the specific binding of the

radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curves.

[3]

The inhibition constant (Kᵢ) is calculated from the IC₅₀ value using the Cheng-Prusoff

equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is

its dissociation constant for the receptor.[3]

[³⁵S]GTPγS Functional Assay
This assay measures the functional activity of a compound (agonist, partial agonist, or

antagonist) at a G-protein coupled receptor (GPCR) like the opioid receptors.

Objective: To determine the potency (EC₅₀) and efficacy (% maximal stimulation) of a test

compound in stimulating G-protein activation.

Materials:

Cell membranes expressing the opioid receptor of interest.

[³⁵S]GTPγS.

GDP.
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Standard agonist (e.g., DAMGO for µ-opioid receptor).[4]

Test compounds.

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

Procedure:

Cell membranes are pre-incubated with the test compound at various concentrations.

[³⁵S]GTPγS and GDP are added to the mixture.

The reaction is incubated at 30°C for a specified time (e.g., 60 minutes).

The assay is terminated by rapid filtration.

The amount of [³⁵S]GTPγS bound to the G-proteins on the filters is measured by a

scintillation counter.

The EC₅₀ (the concentration of the compound that produces 50% of its maximal effect) and

the maximal stimulation relative to a standard agonist are determined from the dose-

response curves.[4]

Mandatory Visualizations
Signaling Pathway of a µ-Opioid Receptor Agonist
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Caption: Simplified signaling pathway of a µ-opioid receptor agonist.

Experimental Workflow for Radioligand Binding Assay
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Caption: General workflow for a radioligand binding assay.
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Caption: Key structural modifications influencing the biological activity of 4-hydroxypiperidines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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